An In-depth Technical Guide to the Synthesis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details a robust synthetic pathway, including step-by-step experimental protocols for the preparation of the necessary starting materials and the final target molecule. All available quantitative data is summarized for clarity, and the synthetic workflow is visualized to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Introduction
Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a substituted imidazole ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The mercapto and carboxylate functional groups offer multiple points for chemical modification, making it a valuable starting material for the development of novel therapeutic agents. This guide outlines a well-established synthetic route to this important intermediate, providing detailed methodologies and data to support its practical application in a laboratory setting.
Synthetic Pathway Overview
The synthesis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate is achieved through a two-step process. The first step involves the preparation of the key intermediate, N-formyl-N-methylglycine methyl ester. This is followed by a cyclocondensation reaction with a thiocyanate salt to construct the desired imidazole ring.
Caption: Overall synthetic workflow for Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate.
Experimental Protocols
Synthesis of N-formyl-N-methylglycine methyl ester (Intermediate)
This procedure outlines the formylation of sarcosine methyl ester hydrochloride to yield the key intermediate.
Materials:
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Sarcosine methyl ester hydrochloride
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Formic acid (98-100%)
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Acetic anhydride
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Sodium acetate (anhydrous)
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Diethyl ether
Procedure:
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A mixture of formic acid (1.2 equivalents) and acetic anhydride (1.2 equivalents) is prepared and heated to 50-60 °C for 2 hours to form the mixed anhydride. The solution is then cooled to 0-10 °C.
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Sarcosine methyl ester hydrochloride (1 equivalent) is added portion-wise to the cooled mixed anhydride solution while maintaining the temperature below 20 °C.
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The reaction mixture is stirred at room temperature for 12-18 hours.
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The excess formic acid and acetic acid are removed under reduced pressure.
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The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
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The aqueous solution is extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield N-formyl-N-methylglycine methyl ester as an oil.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
Synthesis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate (Final Product)
This protocol details the cyclization of the intermediate with sodium thiocyanate to form the target compound. This procedure is adapted from the synthesis of the analogous ethyl ester as described in US Patent 2,585,388.[1]
Materials:
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N-formyl-N-methylglycine methyl ester
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Methyl formate
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Sodium methoxide
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Benzene (dry)
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Hydrochloric acid (12 N)
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Sodium thiocyanate
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Water
Procedure:
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N-formyl-N-methylglycine methyl ester (1 equivalent) and methyl formate (1 equivalent) are mixed and cooled in an ice bath.
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A suspension of sodium methoxide (1 equivalent) in dry benzene is added portion-wise with stirring over approximately one hour, keeping the temperature below 10 °C.
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The mixture is allowed to stand in a refrigerator for several hours to complete the formation of the sodium enolate salt.
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The reaction mixture is then extracted with cold water.
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The aqueous extract containing the sodium enolate is cooled in an ice bath and acidified by the slow addition of 12 N hydrochloric acid (1 equivalent).
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Sodium thiocyanate (1 equivalent) is then added to the cold, acidic solution.
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The reaction mixture is heated to approximately 90 °C for 1 hour, during which the product crystallizes.
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The mixture is cooled, and the crystalline product is collected by filtration.
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The crude product is washed with a small amount of cold water and dried.
| Parameter | Value |
| Reported Yield (for analogous ethyl ester) | ~80% |
| Appearance | Crystalline solid |
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Sarcosine methyl ester hydrochloride | C4H10ClNO2 | 139.58 |
| N-formyl-N-methylglycine methyl ester | C5H9NO3 | 131.13 |
| Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2S | 172.20[2] |
Characterization Data (Predicted)
Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate
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¹H NMR:
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Singlet around 3.6-3.8 ppm (3H, corresponding to the methyl ester protons).
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Singlet around 3.4-3.6 ppm (3H, corresponding to the N-methyl protons).
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Singlet around 7.5-7.7 ppm (1H, corresponding to the imidazole ring proton).
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Broad singlet for the SH proton, which may be solvent dependent or exchangeable.
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¹³C NMR:
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Signal for the methyl ester carbon (~51-53 ppm).
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Signal for the N-methyl carbon (~30-32 ppm).
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Signals for the imidazole ring carbons, including the C=S carbon which would be significantly downfield (~160-170 ppm).
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IR (KBr, cm⁻¹):
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Stretching vibration for the C=O of the ester group (~1700-1720 cm⁻¹).
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Stretching vibrations for C=N and C=C bonds of the imidazole ring.
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Potential N-H stretching if tautomerism occurs, and S-H stretching.
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Mass Spectrometry (EI):
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Molecular ion peak (M⁺) at m/z = 172.
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Logical Relationships and Workflow Visualization
The following diagram illustrates the logical progression of the chemical transformations in this synthesis.
Caption: Logical workflow of the synthesis, highlighting the key stages and transformations.
Conclusion
The synthesis of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate can be reliably achieved through a two-step process involving the formylation of sarcosine methyl ester followed by a cyclocondensation reaction. The protocols provided in this guide are based on established chemical principles and offer a clear pathway for the laboratory-scale production of this valuable intermediate. This document serves as a practical resource for chemists in the pharmaceutical and related industries, enabling the efficient synthesis of this key building block for further drug discovery and development efforts.
